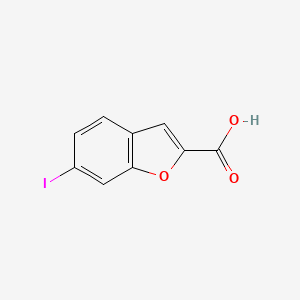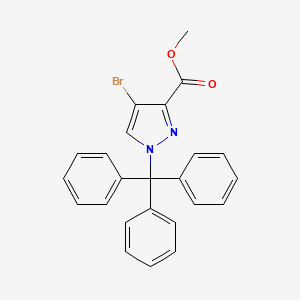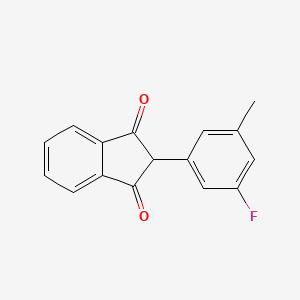
2-(3-Fluoro-5-methylphenyl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-5-methylphenyl)-1H-indene-1,3(2H)-dione is a chemical compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, attached to an indene-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methylphenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 3-fluoro-5-methylbenzaldehyde with indene-1,3-dione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-methylphenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Fluoro-5-methylphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-methylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoro-4-methylphenyl)-1H-indene-1,3(2H)-dione
- 2-(3-Chloro-5-methylphenyl)-1H-indene-1,3(2H)-dione
- 2-(3-Bromo-5-methylphenyl)-1H-indene-1,3(2H)-dione
Uniqueness
2-(3-Fluoro-5-methylphenyl)-1H-indene-1,3(2H)-dione is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H11FO2 |
|---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
2-(3-fluoro-5-methylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H11FO2/c1-9-6-10(8-11(17)7-9)14-15(18)12-4-2-3-5-13(12)16(14)19/h2-8,14H,1H3 |
InChI Key |
WUCIIEBJWFCCNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


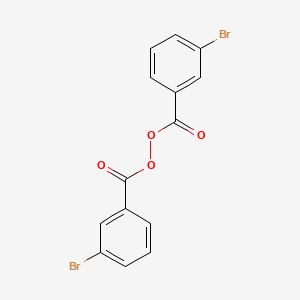


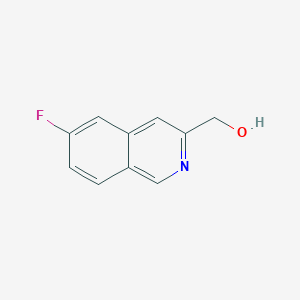
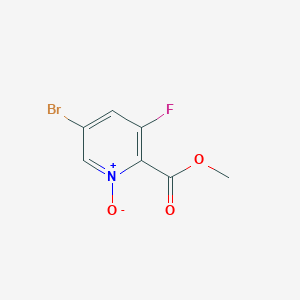

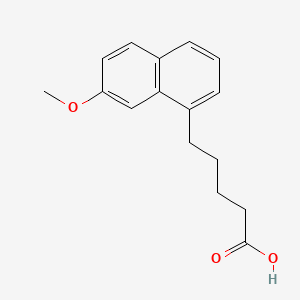
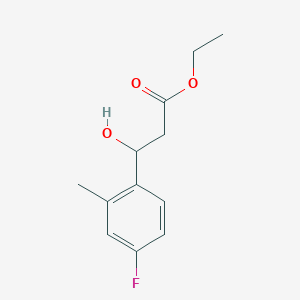

![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)
![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)
![3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673106.png)
